Product packaging for H-Dab(Z)-ome hcl(Cat. No.:CAS No. 10270-79-8)

H-Dab(Z)-ome hcl

Cat. No.: B2750564
CAS No.: 10270-79-8
M. Wt: 266.297
InChI Key: SBUZDYKYUJMIOA-NSHDSACASA-N
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Description

Significance of Protected Amino Acids as Building Blocks in Organic Synthesis

Protected amino acids are modified versions of amino acids where one or more reactive functional groups are temporarily masked. labinsights.nl This protection strategy is fundamental to modern organic synthesis, especially in peptide synthesis. ontosight.airesearchgate.net By selectively protecting the amino or carboxyl group, chemists can direct the reaction to a specific site, ensuring the formation of the desired chemical bond. chemistry.coachmasterorganicchemistry.com This control prevents the chaotic polymerization that would occur if unprotected amino acids were used. researchgate.netpeptide.com

The use of protecting groups offers several advantages:

Selective Reactivity: It allows for the specific activation of one functional group while others remain inert. ontosight.ai

Prevention of Side Reactions: It minimizes the formation of unwanted byproducts, leading to cleaner reactions and higher yields. ontosight.ai

Improved Solubility: Protecting groups can alter the polarity of the amino acid, often improving its solubility in organic solvents used in synthesis. labinsights.nl

Stereochemical Integrity: They help in preventing the loss of the specific three-dimensional arrangement of atoms (stereochemistry) at the chiral center of the amino acid during the reaction. ontosight.ai

The development of a wide array of protecting groups, each with its unique conditions for attachment and removal, has provided chemists with a versatile toolbox for constructing complex molecules with high precision and efficiency. ontosight.airesearchgate.net

Role of L-2,4-Diaminobutyric Acid (Dab) Derivatives in Advanced Synthetic Methodologies

L-2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. google.com However, its unique structure, featuring two amino groups, makes it a valuable component in the synthesis of various bioactive molecules. google.comvulcanchem.com Derivatives of Dab are particularly important in the development of novel peptides and peptidomimetics with specific biological activities. chemimpex.com

The incorporation of Dab derivatives into peptide chains can influence the resulting molecule's structure and function. For instance, the presence of the additional amino group can alter the charge distribution and conformational properties of a peptide, potentially enhancing its interaction with biological targets. vulcanchem.com Dab-containing peptides have been investigated for their antimicrobial and enzyme-inhibitory properties. vulcanchem.com

The synthesis of molecules containing Dab requires careful protection strategies to differentiate between the two amino groups. chemimpex.com This is where specifically protected Dab derivatives, such as H-Dab(Z)-ome hcl, become critical. These building blocks allow for the selective incorporation of the Dab unit into a growing molecular chain, with one amino group protected and the other available for reaction.

Overview of N-Benzyloxycarbonyl (Z) and Methyl Ester (OMe) Protecting Groups in Peptide Chemistry Context

The compound this compound features two key protecting groups: the N-Benzyloxycarbonyl (Z or Cbz) group and the methyl ester (OMe) group. Each serves a distinct purpose in the context of peptide synthesis.

The N-Benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the amino function of amino acids. bachem.comwikipedia.org Introduced by Leonidas Zervas and Max Bergmann, its development was a landmark in peptide chemistry, enabling the controlled synthesis of peptides for the first time. wikipedia.orgtotal-synthesis.com The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate. wikipedia.org It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation (using hydrogen gas and a palladium catalyst) or by treatment with strong acids. bachem.comtotal-synthesis.commasterorganicchemistry.com This method of removal is considered mild and selective. masterorganicchemistry.com

The methyl ester (OMe) group is a common protecting group for the carboxylic acid function of an amino acid. libretexts.org It is formed through standard esterification reactions. libretexts.org Protecting the carboxylic acid as a methyl ester prevents it from reacting while the amino group of another amino acid is being coupled. masterorganicchemistry.com The methyl ester can be removed (hydrolyzed) under basic conditions, for example, using sodium hydroxide (B78521), to regenerate the carboxylic acid. ug.edu.plnih.gov This orthogonality with the Z group, which is removed under different conditions, is a key principle in synthetic strategy, allowing for the selective deprotection of either the amino or the carboxyl group. masterorganicchemistry.comresearchgate.net

The hydrochloride (hcl) salt form of the compound enhances its stability and handling properties. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B2750564 H-Dab(Z)-ome hcl CAS No. 10270-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUZDYKYUJMIOA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Dab Z Ome Hcl and Its Analogs

Strategies for α-Amino and Side-Chain Amino Group Protection in Diamino Acids

The core of synthesizing diamino acid derivatives like H-Dab(Z)-OMe HCl lies in the effective and selective protection of the α-amino and the side-chain (in this case, γ-amino) groups. wiley-vch.de This selective protection is crucial for controlling the sequence of reactions and ensuring that peptide bond formation or other modifications occur at the desired position. wiley-vch.de

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for amines in peptide synthesis and general organic synthesis. bachem.comresearchgate.net Its popularity stems from its ease of introduction, stability under various conditions, and versatile removal methods. researchgate.netug.edu.pl

Introduction: The Z group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. masterorganicchemistry.comhighfine.com Common bases used include sodium bicarbonate or triethylamine (B128534) in a suitable solvent. highfine.com This reaction converts the nucleophilic amine into a carbamate, which is significantly less reactive towards many reagents. organic-chemistry.org

Removal: A key advantage of the Z group is its susceptibility to cleavage under different conditions, providing flexibility in synthetic design. researchgate.net

Catalytic Hydrogenolysis: This is a very mild and common method for Z group removal. masterorganicchemistry.com The protected compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is advantageous as it occurs at neutral pH and typically does not affect other acid or base-labile protecting groups. masterorganicchemistry.com

Strong Acids: The Z group can also be cleaved by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (B91410) (HF). bachem.comug.edu.pl This method is often used in the final deprotection step of a synthesis. ug.edu.pl

The stability of the Z group to mild acid and base treatments makes it compatible with other protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile. researchgate.netug.edu.pl

Protection of the carboxylic acid group is essential to prevent it from reacting during coupling reactions involving the amino groups. Conversion to a methyl ester (OMe) is a common strategy.

Formation: Methyl esters of N-protected amino acids can be prepared through several methods:

Fischer Esterification: Reacting the N-protected amino acid with methanol (B129727) in the presence of a strong acid catalyst like gaseous HCl or thionyl chloride (SOCl₂). vulcanchem.comnih.gov

Diazomethane (B1218177): Treatment of the N-protected amino acid with diazomethane provides a high-yielding route to the methyl ester. thieme-connect.de However, the toxicity and explosive nature of diazomethane necessitate careful handling.

Trimethylsilyl Chloride (TMSCl): A convenient, one-pot method involves reacting the amino acid with methanol in the presence of TMSCl at room temperature, which generates HCl in situ to catalyze the esterification. nih.gov

Transesterification: In some cases, transesterification from another ester in the presence of a suitable catalyst can be employed. google.com

Cleavage: The methyl ester can be cleaved to regenerate the free carboxylic acid, typically through saponification.

Base-Catalyzed Hydrolysis: This is the most common method, using an alkali metal hydroxide (B78521) like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture (e.g., THF/water, methanol/water). vulcanchem.comthieme-connect.de The conditions need to be carefully controlled to avoid racemization at the α-carbon, especially in sensitive substrates. thieme-connect.de

Enzymatic Hydrolysis: Enzymes like papain can be used for the synthesis and hydrolysis of certain esters under mild conditions, offering high selectivity. nih.gov

The concept of "orthogonality" in protecting group strategy is fundamental to the synthesis of complex molecules like polyfunctional amino acids and peptides. researchgate.netumn.edu An orthogonal system consists of multiple protecting groups, where each can be removed by a specific set of reagents without affecting the others. researchgate.netorganic-chemistry.org This allows for the selective deprotection and modification of different functional groups within the same molecule. organic-chemistry.orgumn.edu

In the context of diamino acids like 2,4-diaminobutyric acid (Dab), an orthogonal strategy is essential for differentiating the α-amino and the side-chain amino groups. peptide.com For instance, one amino group might be protected with an acid-labile group like Boc, while the other is protected with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or a hydrogenolysis-labile group like Z. organic-chemistry.orgsigmaaldrich.com

A common orthogonal pairing used in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de Here, the α-amino group is protected with the base-labile Fmoc group, and reactive side chains are protected with acid-labile groups like tert-butyl (tBu) for carboxylic acids or Boc for amines. iris-biotech.de

For a molecule like this compound, the Z group on the side-chain amine is stable to the mild acidic conditions that might be used to remove a Boc group from the α-amino position. Conversely, the Z group can be removed by hydrogenolysis while a Boc group remains intact. highfine.com This orthogonality is crucial for stepwise peptide synthesis or for the selective functionalization of one of the amino groups. peptide.com

Protecting Group Combinationα-Amine ProtectionSide-Chain ProtectionCleavage Condition for α-AmineCleavage Condition for Side-ChainOrthogonality
Boc/Z BocZ (Benzyloxycarbonyl)Acid (e.g., TFA)Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Yes
Fmoc/Boc FmocBocBase (e.g., Piperidine)Acid (e.g., TFA)Yes
Z/Boc ZBocHydrogenolysis or strong acidAcid (e.g., TFA)Partial/Conditional

Formation and Cleavage of Carboxylic Acid Methyl Esters

Classical and Modern Synthetic Routes to this compound Derivatives

The synthesis of this compound and its derivatives relies on established methodologies in peptide and amino acid chemistry, including the strategic functionalization of the protected core structure.

Reductive amination is a powerful and widely used method for the N-alkylation of amines, including amino acids and their derivatives. rsc.orgorganic-chemistry.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. rsc.org

This technique can be applied to protected amino esters like H-Dab(Z)-OMe to introduce alkyl groups onto the free α-amino group, yielding N-alkyl derivatives. The general procedure involves reacting the amino ester hydrochloride with an aldehyde or ketone in the presence of a reducing agent. chimia.ch

Common Reducing Agents:

Sodium Borohydride (B1222165) (NaBH₄): A versatile and common reducing agent for this transformation. organic-chemistry.orgresearchgate.net

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent, often preferred for its effectiveness under neutral or slightly acidic conditions. organic-chemistry.org

Catalytic Hydrogenation: The imine intermediate can also be reduced using H₂ and a metal catalyst (e.g., Pd/C), which can sometimes be performed concurrently with Z-group cleavage if desired. rsc.org

The choice of aldehyde or ketone determines the nature of the N-alkyl group introduced. This method is compatible with various protecting groups, such as Boc and esters, allowing for the synthesis of a diverse library of N-alkylated diamino acid derivatives. rsc.orgresearchgate.net For example, reacting H-Dab(Z)-OMe with an aldehyde (R-CHO) and a suitable reducing agent would yield N-alkyl-Dab(Z)-OMe.

ReactantsReducing AgentProduct
H-Dab(Z)-OMe·HCl + Aldehyde (R-CHO)NaBH(OAc)₃N-Alkyl-Dab(Z)-OMe
H-Phe-OMe·HCl + BenzaldehydeNaBH₄N-Bzl-Phe-OMe
Aniline derivative + AldehydeH₂/Pd-CN-alkylated aniline

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduimperial.ac.uk On a scaffold like H-Dab(Z)-OMe, several FGI reactions can be performed to create a variety of derivatives.

Ester Hydrolysis: As previously mentioned, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (H-Dab(Z)-OH) using basic conditions (e.g., LiOH). vulcanchem.com This is a crucial step if C-terminal elongation of a peptide chain is desired.

Amide Formation: The free α-amino group of H-Dab(Z)-OMe can be acylated with carboxylic acids or acid chlorides to form amides. This is the fundamental reaction in peptide bond formation.

Side-Chain Modification: After selective removal of the Z group by hydrogenolysis, the newly freed γ-amino group can be acylated, alkylated, or otherwise modified, while the α-amino ester part of the molecule remains intact.

Conversion of Hydroxyl to Halogen: In analogs containing a hydroxyl group (e.g., derived from homoserine), the hydroxyl group can be converted into a leaving group (like a mesylate or tosylate) and subsequently displaced by a nucleophile, such as an azide, which can then be reduced to an amine. This provides a route to synthesize diamino acids from hydroxy amino acids. google.com

These interconversions, enabled by the orthogonal protection scheme, allow for the synthesis of a wide array of complex amino acid derivatives and peptides starting from a simple building block like this compound. acs.org

Automated and Parallel Synthesis Techniques for Protected Amino Acid Esters

The demand for libraries of compounds for screening and development has driven the advancement of automated and parallel synthesis techniques. These methods are particularly well-suited for producing series of protected amino acid esters, including analogs of this compound. chimia.chchimia.ch Automated synthesis offers significant advantages in terms of throughput, reproducibility, and efficiency, allowing for the generation of numerous derivatives in gram quantities. chimia.chresearchgate.net

A common approach involves the use of solid-phase peptide synthesis (SPPS) technology, which can be adapted for the synthesis of individual protected amino acid derivatives. beilstein-journals.org In a typical Fmoc/t-Bu SPPS strategy, the first amino acid is anchored to a polymer resin, which protects the C-terminus. beilstein-journals.org The Nα-amino group and any reactive side chains are protected with groups that can be selectively removed. beilstein-journals.org While traditionally used for building peptide chains, the underlying principles of automated reagent delivery, washing, and deprotection cycles are applicable to the modification and derivatization of single amino acid esters.

For solution-phase synthesis, automation has been successfully applied to demanding procedures like liquid-liquid extractions, which are often a bottleneck in scaling up production. chimia.chresearchgate.net Reductive alkylation is a key reaction that has been automated to produce diverse N-alkylated-α-amino methyl esters. chimia.chresearchgate.net This method combines various α-amino methyl ester hydrochlorides with a range of aldehydes in the presence of a reducing agent like sodium borohydride (NaBH4). chimia.chresearchgate.net The process has been shown to be compatible with a wide array of functional groups, including those with acid-labile protecting groups, which is crucial for maintaining the integrity of complex molecules like Z-protected amino acids. chimia.chresearchgate.net

Table 1: Overview of Automated and Parallel Synthesis Techniques

Technique Description Key Features Relevant Compounds
Automated Solid-Phase Peptide Synthesis (SPPS) An amino acid is anchored to a solid support, and subsequent reactions are carried out in a flow-through system with automated reagent delivery and washing steps. beilstein-journals.org High throughput; C-terminal protection by resin; Use of orthogonal protecting groups (e.g., Fmoc/t-Bu). beilstein-journals.org Peptides, Functionalized Amino Acids
Automated Solution-Phase Synthesis Robotic systems perform reactions, work-ups, and purifications in solution. Often used for parallel synthesis in well plates. chimia.chresearchgate.net Scalable to gram quantities; Tolerates a wide range of functional groups; Automation of extraction procedures. chimia.chresearchgate.net N-alkylated-α-amino methyl esters

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates in both solid-phase and solution-phase synthesis. acs.org | Reduced reaction times; Improved yields; Can be integrated into automated synthesizers. acs.org | Spiroligomers, Complex Peptides |

Preparation of this compound Precursors and Functionalized Derivatives

The utility of this compound is expanded by its conversion into various precursors and functionalized derivatives. These derivatives serve as key intermediates for synthesizing more complex molecules, such as peptide mimetics, enzyme inhibitors, and bifunctional chelators for medical imaging.

Acylation of the free amino group in diaminobutyric acid derivatives is a common strategy to introduce a reactive handle for further conjugation. The N-chloroacetyl group is particularly useful as it can react with nucleophiles like thiols to form stable thioether bonds, a reaction frequently used in the macrocyclization of peptides. google.com

The synthesis of γ-N-chloroacetyl-L-diaminobutyric acid is a documented example of such a derivatization. google.com The general procedure involves the reaction of an amino acid derivative with chloroacetyl chloride. researchgate.net To prevent unwanted side reactions and the formation of HCl, a non-basic acid scavenger such as propylene (B89431) oxide is often employed. researchgate.net This approach allows for the selective acylation of a specific amino group, provided other amino groups are suitably protected. For instance, starting from a precursor where the α-amino group is protected (e.g., with a Boc or Fmoc group), the γ-amino group can be selectively acylated.

Table 2: Examples of Acylated Diaminobutyric Acid Derivatives

Derivative Name Acylating Agent Key Application
γ-N-Chloroacetyl-L-diaminobutyric acid google.com Chloroacetyl chloride Peptide macrocyclization google.com
N-Chloroacetyl aroylalanines researchgate.net Chloroacetyl chloride Synthesis of pyroglutamic acid derivatives researchgate.net

The conversion of protected amino esters into the corresponding amino aldehydes furnishes valuable chiral building blocks for organic synthesis. rsc.orgscholaris.ca These aldehydes are precursors for a variety of biologically active molecules, including peptidase inhibitors. rsc.org

A prevalent method for this transformation is the partial reduction of an N-protected amino acid ester using a hydride reducing agent. scholaris.cajst.go.jp Diisobutylaluminum hydride (DIBAL-H) is commonly used to reduce esters, such as benzyloxycarbonyl (Cbz)-protected amino acid esters, to their corresponding aldehydes at low temperatures. scholaris.cajst.go.jp A significant challenge in this synthesis is preventing over-reduction to the corresponding amino alcohol. scholaris.ca Another critical issue is the potential for racemization of the stereogenic α-carbon, which is labile and prone to epimerization, especially during purification on silica (B1680970) gel. rsc.orgjst.go.jp

To circumvent these issues, alternative one-pot methods have been developed. One such method involves activating the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with DIBAL-H, which can provide Boc-, Cbz-, and Fmoc-protected amino aldehydes in high yields and with excellent stereointegrity. rsc.org

Table 3: Methods for Generating N-Protected Amino Aldehydes

Starting Material Reagent(s) Key Considerations
N-Protected Amino Acid Ester (e.g., Cbz-amino ester) Diisobutylaluminum hydride (DIBAL-H) jst.go.jp Risk of over-reduction to alcohol; Potential for racemization during purification. scholaris.cajst.go.jp
N-Protected Amino Acid (e.g., Boc-, Cbz-, Fmoc-acid) 1,1'-Carbonyldiimidazole (CDI), then DIBAL-H rsc.org One-pot procedure; High yields and stereointegrity; Avoids ester intermediate. rsc.org

Bifunctional chelators (BFCs) are molecules that contain two key components: a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or antibody. mdpi.comresearchgate.net These constructs are essential for the development of radiopharmaceuticals, where the chelator securely holds a metallic radionuclide while the biomolecule directs it to a specific biological target. mdpi.comresearchgate.net

Diaminobutyric acid (Dab) and its analogs are valuable building blocks for constructing BFCs. The two amino groups of Dab provide points for attaching both the chelating moiety and the targeting vector, or for incorporating the Dab unit into a peptide backbone that is then conjugated to a chelator. For example, peptide sequences containing Dab can be synthesized and then linked to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). mdpi.comnih.gov These chelators form highly stable complexes with various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). mdpi.comnih.govnih.gov

Table 4: Common Bifunctional Chelating Agents (BFCAs) for Radiopharmaceuticals

Chelator Description Common Radionuclides Conjugation Chemistry
DOTA (and derivatives) A macrocyclic chelator known for forming highly stable complexes. mdpi.com ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu, ⁸⁹Zr Amide bond formation between a chelator carboxylic acid and a biomolecule's amine. mdpi.comnih.gov
DTPA (and derivatives) An acyclic chelator often used for radiolabeling. mdpi.comnih.gov ¹¹¹In, ⁹⁰Y, ⁶⁸Ga Reaction of DTPA bis-anhydride with amine groups on biomolecules. mdpi.com
NOTA (and derivatives) A smaller macrocyclic chelator, also forming very stable complexes. nih.gov ⁶⁸Ga, ⁶⁴Cu Amide bond formation, similar to DOTA. nih.gov

| HYNIC (and derivatives) | A well-established bifunctional ligand for technetium. rsc.org | ⁹⁹ᵐTc | Coordination chemistry involving the hydrazine (B178648) and pyridine (B92270) nitrogens. rsc.org |

Applications of H Dab Z Ome Hcl in Complex Molecule Synthesis Research

Utility as a Chiral Building Block in Peptide Synthesis

H-Dab(Z)-OMe HCl is widely utilized as a chiral building block for introducing diaminobutyric acid (Dab) residues into peptide chains. The presence of the benzyloxycarbonyl (Z) protecting group on the side-chain amino group and the methyl ester (OMe) on the C-terminus allows for selective chemical manipulations, which are essential for the stepwise assembly of peptides.

Role in Solution-Phase and Solid-Phase Peptide Synthesis Strategies

This compound is amenable to both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

In solution-phase peptide synthesis (LPPS) , coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are used to form peptide bonds. americanpeptidesociety.org The Z-group on this compound is stable under these coupling conditions and can be removed later via methods such as catalytic hydrogenation. vulcanchem.com This strategy allows for the synthesis of peptides in solution, which can be advantageous for large-scale production.

Synthesis StrategyDescriptionRole of this compound
Solution-Phase Peptide Synthesis (LPPS) Peptides are synthesized in a homogenous solution.Serves as a soluble building block. The Z and OMe groups provide orthogonal protection.
Solid-Phase Peptide Synthesis (SPPS) Peptides are assembled on a solid resin support. bachem.comThe protected amino acid is coupled to the growing peptide chain on the resin. The Z-group ensures side-chain protection. vulcanchem.com

Incorporation into Model Dipeptides and Oligopeptide Scaffolds

The incorporation of this compound into peptide backbones has been a subject of extensive research to create novel peptide structures with specific functions. For instance, it has been used in the synthesis of model dipeptides to study the influence of the Dab residue on peptide conformation. csic.es Research has shown its successful incorporation into oligopeptide scaffolds, which can serve as frameworks for developing bioactive molecules. nih.gov The ability to introduce a functionalizable amino group on the side chain is particularly valuable for creating branched or cyclic peptides.

Synthesis of Conformationally Constrained Peptide Structures

Conformationally constrained peptides are of significant interest in medicinal chemistry as they can exhibit enhanced stability, receptor selectivity, and bioavailability. nih.gov The side-chain amino group of the Dab residue, introduced via this compound, provides a convenient handle for creating cyclic peptides. ucl.ac.uk This can be achieved through lactamization, which involves forming an amide bond between the side-chain amino group of Dab and a carboxylic acid group of another amino acid residue (e.g., Asp or Glu) within the same peptide chain. nih.gov This cyclization strategy effectively "staples" the peptide into a more rigid conformation, which can mimic the bioactive conformation of a natural peptide. nih.gov

Contribution to the Synthesis of β-Lactam-Derived Heterocycles

Beyond peptide chemistry, this compound has proven to be a valuable precursor for the synthesis of β-lactam-containing heterocyclic compounds. β-lactams are a core structural motif in many important antibiotics and also serve as versatile synthetic intermediates.

Intramolecular Cyclization Reactions for Azetidinone Formation

Research has demonstrated that derivatives of this compound can undergo intramolecular cyclization to form azetidinones, which are four-membered lactam rings. csic.es For example, after N-alkylation and subsequent activation, the side-chain amino group can act as a nucleophile, attacking an electrophilic center on the peptide backbone to form the β-lactam ring. csic.es This transformation provides a route to chiral β-lactams with defined stereochemistry originating from the L-Dab starting material.

Rearrangement Pathways to Quaternary α,α-Heterocyclic Amino Acids

Furthermore, the β-lactams derived from this compound can undergo rearrangement reactions to yield more complex heterocyclic structures. csic.es Specifically, these azetidinones can be transformed into quaternary α,α-heterocyclic amino acids. csic.es For instance, a process involving the intramolecular opening of the β-lactam ring, initiated by a nucleophilic attack from the side chain, can lead to the formation of larger ring systems like 2-oxoazepanes. csic.esresearchgate.net These resulting quaternary amino acids are valuable building blocks for creating peptidomimetics with unique conformational properties. researchgate.net

Synthetic TransformationStarting Material DerivativeProductSignificance
Intramolecular Cyclization N-Chloroacetyl-N-(p-Pmb)-L-Dab(Z)-OMe csic.esAzetidinone (β-lactam) derivativeAccess to chiral β-lactam building blocks. csic.es
Rearrangement Orn(Z)-derived 2-azetidinones csic.esresearchgate.netQuaternary α,α-2-oxoazepane α-amino acids csic.esresearchgate.netSynthesis of conformationally constrained, non-natural amino acids. researchgate.net

Stereochemical Control in β-Lactam Ring Formation

The synthesis of β-lactams, a core structural motif in many antibiotic agents, often requires precise control over stereochemistry. This compound has been instrumental in research focused on achieving such control.

In one approach, H-Dab(Z)-OMe is first converted to an N-benzyl derivative through reductive amination. csic.es This is followed by treatment with chloroacetyl chloride to yield an N-chloroacetyl derivative. csic.es Subsequent intramolecular cyclization of this intermediate can lead to the formation of a β-lactam ring. The stereochemical outcome of this cyclization can be influenced by the existing stereocenter in the H-Dab(Z)-OMe starting material. Research has shown that the stereochemical control of the cyclization to the β-lactam ring can be exclusively directed by the configuration of other chiral auxiliaries introduced in the synthesis, such as an N-2-chloropropionyl group. csic.esresearchgate.net This method allows for the highly stereoselective synthesis of 1,3,4,4-tetrasubstituted β-lactams. csic.es

Table 1: Key Intermediates in β-Lactam Synthesis from H-Dab(Z)-OMe

IntermediateDescriptionYield (%)
N-(p-Pmb)-L-Dab(Z)-OMeN-benzyl derivative formed by reductive amination. csic.es55
N-Chloroacetyl-N-(p-Pmb)-L-Dab(Z)-OMeFormed by reacting the N-benzyl derivative with chloroacetyl chloride. csic.es99

Integration into Natural Product Total Synthesis Endeavors

The structural complexity and biological activity of natural products make their total synthesis a significant challenge in organic chemistry. uni-due.de this compound and similar protected amino acids are valuable components in these synthetic endeavors.

Fragment Synthesis Strategies Employing Protected Diamino Acid Residues

In the total synthesis of complex natural products, a common strategy is to first synthesize smaller, manageable fragments of the target molecule, which are then coupled together. Protected diamino acids like this compound are ideal for creating peptide or peptide-like fragments. pageplace.de The orthogonal protecting groups (Z for the side chain amine and methyl ester for the carboxylic acid) allow for selective deprotection and further elaboration of the molecule. vulcanchem.com For instance, the Z-group can be removed by catalytic hydrogenation, while the methyl ester can be hydrolyzed under basic conditions. vulcanchem.com This differential reactivity is crucial for the stepwise assembly of complex peptide chains within a larger natural product framework.

Stereoselective Installation of Amino Acid Moieties in Complex Structures

The inherent chirality of this compound allows for the stereoselective introduction of amino acid units into larger, achiral or racemic molecules. This is particularly important in the synthesis of natural products where the biological activity is often dependent on a specific stereochemistry. The use of chiral building blocks like this compound helps to control the three-dimensional arrangement of atoms in the final product. anu.edu.au This control is essential for mimicking the precise architecture of the natural molecule and achieving the desired biological function.

Development of Novel Molecular Scaffolds and Peptidomimetics

Beyond its role in synthesizing existing molecules, this compound is also utilized in the creation of novel molecular structures with potential applications in medicinal chemistry and materials science. nih.govpitt.edu

Design and Synthesis of Bis-Peptide Derivatives

Bis-peptides are a class of peptidomimetics characterized by unique spirocyclic fused ring structures. pitt.edu These scaffolds are created by coupling orthogonally protected bis-amino acids. pitt.edu The resulting oligomeric structures, sometimes called "bis-peptides," have reduced rotational flexibility in their backbones. pitt.edupitt.edu This rigidity allows for the rational design of macromolecules with specific three-dimensional shapes, which can be used to mimic the binding domains of proteins or to create novel receptors. pitt.edupitt.edu While direct examples using this compound are not extensively detailed, the principles of bis-peptide synthesis are applicable to a variety of protected amino acid building blocks.

Creation of Unique Quaternary Amino Acid Frameworks

This compound can serve as a precursor for the synthesis of more complex and sterically hindered amino acids, including quaternary α-amino acids. csic.es One strategy involves the conversion of amino acid-derived β-lactams into α,α-heterocyclic quaternary amino acid derivatives. researchgate.net For example, ornithine-derived β-lactams can be rearranged to form 2-oxoazepane structures. csic.esresearchgate.net These unique quaternary amino acid frameworks can then be incorporated into peptides, where they have been shown to induce specific secondary structures, such as β-turns. csic.esresearchgate.net This ability to control peptide conformation is highly valuable in the design of peptidomimetics with enhanced stability and biological activity. researchgate.net

Stereochemical Investigations and Control in H Dab Z Ome Hcl Chemistry

Enantioselective Synthesis and Diastereomeric Control

The synthesis of peptides and other complex molecules often requires that the stereochemical integrity of the starting materials be maintained and that new stereocenters be introduced with high selectivity.

A primary concern in the chemical manipulation of H-Dab(Z)-OMe HCl is the preservation of the stereochemistry at the α-carbon. Derivatization reactions, if not carefully controlled, can lead to racemization, diminishing the enantiomeric purity of the final product. Research has demonstrated methods to derivatize Dab precursors while maintaining chirality. For instance, the reductive amination of H-Dab(Z)-OMe with aldehydes like p-methoxybenzaldehyde, followed by reduction of the imine intermediate, proceeds in high yield without compromising the α-carbon's configuration. csic.es Subsequent reactions, such as acylation with chloroacetyl chloride in the presence of an acid scavenger like propylene (B89431) oxide, also demonstrate high fidelity in preserving the original stereochemistry. csic.es These methods are crucial for ensuring that the unique spatial arrangement conferred by the L- or D-configuration of the Dab backbone is carried through into the target molecule.

Introducing new substituents to the this compound scaffold often requires the creation of new stereocenters, making diastereoselective control essential. Diastereoselective alkylation strategies are employed to control the relative configuration of these newly formed chiral centers. These methods can involve either substrate control, where the existing chirality of the Dab moiety directs the approach of the incoming reagent, or reagent control, using chiral auxiliaries or catalysts. nih.govrsc.org For example, the alkylation of enolates derived from chiral amino acid derivatives can proceed with high diastereoselectivity. nih.gov Copper-catalyzed site-selective alkylation of α-amino acid derivatives has also been shown to achieve high diastereoselectivity and preserve the chirality of the α-center. core.ac.uk

MethodDescriptionKey FeaturesRelevant Research
Enolate Alkylation Deprotonation to form a chiral enolate, which is then alkylated. The existing stereocenter directs the approach of the alkylating agent.Good to high diastereoselectivity.Radical alkylation of chiral glycolic acid derivatives shows comparable selectivity to enolate alkylation. nih.gov
Radical-Mediated Alkylation Generation of a radical at the α-position, which then reacts with an acceptor. Stereocontrol is influenced by the transition state geometry.Can offer complementary selectivity to ionic methods.Achieves good diastereoselectivity, influenced by early or late transition states. nih.gov
Cu-Catalyzed C(sp³)–H Alkylation A copper(I) catalyst enables the oxidative coupling between the α-C–H bond of an amino acid derivative and a coupling partner.High site-specificity and diastereoselectivity; preserves existing chirality. core.ac.uk
Deacylative Alkylation (DaA) Involves the generation of an electrophilic species in situ, which is then trapped by a nucleophile, with stereocontrol influenced by the reaction conditions.Can achieve moderate to high diastereoselectivity depending on the system. csic.es

Maintenance of α-Carbon Chirality During Derivatization

Influence of Stereochemistry on Peptide Secondary Structure Adoption

The incorporation of specific amino acid derivatives can act as a "turn-inducer," forcing the peptide backbone to adopt a specific folded conformation. Quaternary α,α-disubstituted amino acids, which can be synthesized from precursors like H-Dab(Z)-OMe, are known to promote the formation of β-turn structures. csic.esresearchgate.net A β-turn is a compact structure involving four amino acid residues that reverses the direction of the polypeptide chain. The substitution of a D-amino acid into an L-peptide sequence can disrupt helical structures and induce turn-like conformations. acs.orgresearchgate.net The extent of this destabilization depends on the side chain of the D-amino acid, with bulky side chains often being more effective at inducing turns. acs.org For instance, research on model peptides has shown that introducing a D-amino acid can break an α-helix, creating a kink of almost 90 degrees. researchgate.net This principle is used intentionally in peptidomimetic design to create molecules with specific, predictable three-dimensional shapes.

Amino Acid ModificationEffect on Secondary StructureMechanismSource(s)
D-Amino Acid Substitution Disrupts α-helical and β-sheet structuresIntroduces kinks and turn-like conformations due to unfavorable side-chain and backbone interactions. acs.orgfrontiersin.org acs.orgfrontiersin.orgresearchgate.netnih.gov
Quaternary α,α-Substitution Induces β-turn conformationsSteric constraints imposed by the two substituents on the α-carbon restrict backbone dihedral angles. researchgate.net
Cyclic Amino Acid Analogs Constrain peptide backbone to adopt specific turnsThe cyclic nature of the residue (e.g., 2-oxoazepane) limits conformational freedom. csic.esresearchgate.net

Chirogenic processes refer to the generation of chirality or the transfer of chiral information from one part of a molecule to another. When this compound is incorporated into a larger conjugate, its inherent stereocenter can influence the spatial orientation of the attached molecule, a process critical in the design of bioconjugates. invivogen.comnih.gov The synthesis of amino acid-natural compound conjugates, for example, often relies on the amino acid not only to modify the parent molecule's properties but also to impart a specific chiral signature to the final product. nih.gov The stereochemistry of the Dab unit can dictate the preferred conformation of the conjugate, which in turn affects its interaction with biological targets. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where the precise three-dimensional structure is key to efficacy. nih.gov

Inducement of β-Turn and Other Conformations in Model Systems

Utilization of Chiral Auxiliaries in this compound Mediated Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once it has served its purpose, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis.

In syntheses involving this compound or related derivatives, chiral auxiliaries can be used to control the formation of new stereocenters with high selectivity. For example, in alkylation reactions, an achiral enolate can be made to react with a chiral auxiliary, or a chiral auxiliary can be attached to the amino acid derivative itself to direct the approach of an incoming electrophile. wikipedia.org Evans oxazolidinones and pseudoephedrine amides are well-known examples of chiral auxiliaries that provide excellent stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org While not a removable auxiliary in the classical sense, the strategic use of protecting groups, such as the p-methoxybenzyl group in the synthesis of β-lactams from H-Dab(Z)-OMe, leverages stereochemical principles to direct reactions. csic.es Furthermore, chiral tertiary amines like strychnine (B123637) have been used as chiral auxiliaries in peptide coupling reactions to achieve enantioselective synthesis. luxembourg-bio.com

Chiral Auxiliary TypeExample(s)Typical Application(s)Mechanism of Stereocontrol
Oxazolidinones Evans AuxiliariesAsymmetric alkylations, aldol reactions, Michael additionsForms a rigid chelated transition state that blocks one face of the enolate. tcichemicals.com
Pseudoephedrine Myers-SAMP/RAMPAsymmetric alkylation of carbonyl compoundsThe auxiliary forms a chiral amide enolate; the methyl group directs the approach of the electrophile. wikipedia.org
Camphorsultam Oppolzer's CamphorsultamAsymmetric Diels-Alder reactions, Michael additions, alkylationsThe bulky sultam ring effectively shields one face of the reactive center. wikipedia.org
Chiral Tertiary Amines Strychnine, BrucineEnantiodifferentiating peptide couplingForms a chiral activated intermediate in situ that reacts preferentially with one enantiomer of a racemic acid. luxembourg-bio.com

Advanced Spectroscopic and Computational Methodologies in H Dab Z Ome Hcl Research

Spectroscopic Characterization of Synthetic Intermediates and Products

Spectroscopic methods provide the empirical data necessary to characterize the molecules at each stage of a synthetic pathway. Techniques such as NMR, mass spectrometry, and HPLC are routinely employed to ensure the identity, integrity, and purity of synthetic intermediates and the final H-Dab(Z)-OMe HCl product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound and its precursors. azolifesciences.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. azolifesciences.comicho2021.org

In the synthesis involving this compound, intermediates are common. For example, a precursor might be an N-benzylated derivative like N-(p-methoxybenzyl)-L-Dab(Z)-OMe. csic.es ¹H NMR spectra would confirm the presence of all expected protons, from the methoxy (B1213986) and methyl ester singlets to the complex multiplets of the methylene (B1212753) protons and the aromatic rings. The chemical shift (δ, in ppm) of each signal indicates its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another. azolifesciences.com

¹³C NMR complements this by detecting the carbon backbone, with each unique carbon atom producing a distinct signal. csic.es For instance, the carbonyl carbons of the ester and the Z-protecting group would appear at characteristic downfield shifts.

To definitively assign these signals and understand the molecule's three-dimensional shape, advanced 2D NMR experiments are utilized. Techniques like Correlation Spectroscopy (COSY) map out proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. frontiersin.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, helping to piece together the entire molecular puzzle, for instance, by connecting the methyl ester protons to the ester carbonyl carbon. frontiersin.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons, providing critical data on the molecule's preferred conformation in solution. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Synthetic Intermediate, N-(p-Pmb)-L-Dab(Z)-OMe csic.es

Atom Type ¹H NMR (CDCl₃, 300 MHz) δ (ppm), Multiplicity, J (Hz)¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
Methylene (side-chain)1.69 (m), 1.91 (m)32.3
Methylene (side-chain)3.29 (m)39.0
α-CH3.40 (m)59.2
N-CH₂ (Pmb)3.54 (d, J=12.4), 3.72 (m)51.5
OMe (ester)3.72 (s)51.9
OMe (Pmb)3.76 (s)55.2
CH₂ (Z group)5.09 (s)66.4
NH5.82 (br s)-
Ar-H (Pmb)6.81 (d, J=8.7)113.7
Ar-H (Pmb)7.21 (d, J=8.5)129.5
Ar-H (Z group)7.35 (s)127.9, 128.0, 128.4
Ar-C (Pmb)-131.4
Ar-C (Z group)-136.4
C=O (Z group)-156.2
Ar-C (Pmb)-158.7
C=O (ester)-175.2

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound synthesis, it is vital for confirming the molecular weight of intermediates and the final product, thereby validating their identity. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with liquid chromatography (LC-MS) to analyze reaction mixtures. pitt.edu This allows chemists to monitor the disappearance of starting materials and the appearance of the desired product in real-time. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the determination of a molecule's elemental formula, offering a high degree of confidence in its identification. frontiersin.org

For quantitative studies or monitoring specific reaction pathways, targeted MS methods like Multiple Reaction Monitoring (MRM) can be employed. nih.govresearchgate.net In an MRM experiment, the mass spectrometer is programmed to select a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of an intermediate) and then detect one or more of its specific fragment ions generated by collision-induced dissociation. This highly specific and sensitive approach is ideal for tracking the formation of products even at very low concentrations. nih.govresearchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data for Key Compounds

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da) Expected Ion [M+H]⁺ (m/z)
H-Dab(Z)-OMeC₁₃H₁₈N₂O₄266.1267267.1345
N-Chloroacetyl-N-(p-Pmb)-L-Dab(Z)-OMeC₂₃H₂₇ClN₂O₆462.1558463.1636

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is routinely used to assess the purity of this compound and its synthetic intermediates, as well as to monitor the progress of a chemical reaction. nih.govresearchgate.net

In a typical reversed-phase HPLC setup, the sample is passed through a column (e.g., a C18 column) with a liquid mobile phase. researchgate.net Compounds are separated based on their relative polarity, with less polar compounds being retained on the nonpolar stationary phase longer. The time it takes for a compound to pass through the column is its retention time (t_R), a characteristic value under specific conditions (e.g., mobile phase composition, flow rate). csic.es

A pure compound should ideally yield a single, sharp peak in the chromatogram. researchgate.net The presence of multiple peaks indicates impurities. By running HPLC analyses at different time points during a reaction, chemists can track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions such as temperature and time. nih.gov

Table 3: Example HPLC Data for Synthetic Intermediates csic.es

Compound Name Retention Time (t_R) Typical HPLC Conditions
N-(p-Pmb)-L-Dab(Z)-OMe5.45 minColumn: C18 Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid Flow Rate: 1 mL/min
N-Chloroacetyl-N-(p-Pmb)-L-Dab(Z)-OMe6.35 minColumn: C18 Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid Flow Rate: 1 mL/min

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Validation

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical lens through which to understand and predict the behavior of molecules like this compound. These in silico studies complement experimental findings by offering insights into molecular conformations, stability, and reactivity that can be difficult to observe directly. uni-regensburg.deresearchgate.net

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional structure or conformation. Conformational analysis using molecular modeling aims to identify the stable, low-energy arrangements of a molecule. researchgate.net For derivatives of this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate the potential energy of various conformers. acs.orgcdnsciencepub.com

The process involves systematically rotating the molecule's single bonds to generate a wide range of possible shapes. For each shape, an energy minimization calculation is performed to find the nearest low-energy state. researchgate.net By comparing the final energies of all stable conformers, researchers can identify the global minimum energy conformation—the most likely structure the molecule will adopt. This information is crucial for understanding how the molecule might interact with other reagents or biological targets. researchgate.net

Table 4: Hypothetical Conformational Energy Analysis of a Dab Derivative

Conformer ID Key Dihedral Angle(s) (ψ, φ) Relative Energy (kcal/mol) Predicted Population at 298 K (%)
1 (Global Minimum)-120°, +130°0.0075.3
2+65°, +45°1.1511.1
3-70°, -50°1.506.5
4+150°, -145°2.202.1

Beyond static structures, computational chemistry can be used to model the dynamic process of a chemical reaction. Theoretical calculations can predict the reactivity of different sites on the this compound molecule by analyzing properties like electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO). These analyses can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Furthermore, DFT calculations can map out the entire energy profile of a proposed reaction mechanism. This involves locating the structures and energies of not only the reactants and products but also the high-energy transition states that connect them. By calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), chemists can predict the feasibility and rate of a reaction. This predictive power allows for the rational design of experiments and the exploration of novel reaction pathways before attempting them in the lab. rsc.org

Quantum Chemical Calculations for Stereochemical Assignment Support

The unequivocal assignment of stereochemistry is a critical aspect of chemical research, particularly for chiral molecules like this compound where biological activity can be highly dependent on the spatial arrangement of atoms. While experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for stereochemical determination, quantum chemical calculations have emerged as an indispensable complementary method. These computational approaches, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to predict and rationalize the structures and properties of different stereoisomers, thereby supporting and validating experimental findings.

Quantum chemical calculations offer a means to probe the electronic structure and energy of a molecule with a high degree of accuracy. In the context of stereochemical assignment, these calculations are typically employed to determine the most stable conformation of each possible diastereomer. By comparing the calculated energies of these optimized structures, researchers can predict the thermodynamically favored isomer. This is based on the principle that the stereoisomer with the lowest calculated ground-state energy is likely to be the most abundant one at equilibrium.

A common workflow involves performing a conformational search for each potential stereoisomer using molecular mechanics force fields. The resulting low-energy conformers are then subjected to more rigorous geometry optimization and energy calculation using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d,p) or larger). chemrxiv.orgresearchgate.net The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase experimental conditions. beilstein-journals.org

Furthermore, quantum chemical calculations can be used to predict spectroscopic parameters, most notably NMR chemical shifts and coupling constants. conicet.gov.arbeilstein-journals.org This is a particularly powerful approach when single crystals for X-ray analysis are not available. The process involves calculating the NMR shielding tensors for the optimized geometries of all possible stereoisomers. These are then converted into chemical shifts and compared with the experimental NMR data. The stereoisomer whose calculated NMR parameters show the best agreement with the experimental values is assigned as the correct one.

For a molecule like this compound, which has a stereocenter at the alpha-carbon, quantum chemical calculations can be used to differentiate between the (R) and (S) enantiomers if a chiral auxiliary or a chiral derivatizing agent is used, creating diastereomers. The calculated energetic and spectroscopic differences between these diastereomers can then be correlated with experimental observations.

Detailed Research Findings

While specific quantum chemical studies on this compound are not extensively reported in the public domain, the methodology can be illustrated with hypothetical data based on typical results from studies on similar amino acid derivatives. chemrxiv.orgbeilstein-journals.org Consider a scenario where the stereochemistry at the alpha-carbon of a Dab derivative is to be confirmed. Two possible diastereomers, let's call them Diastereomer A and Diastereomer B , are synthesized. Quantum chemical calculations would then be performed on both.

The primary data generated would include the relative energies of the most stable conformers of each diastereomer. A significant energy difference between the two would suggest that one is thermodynamically more stable than the other.

Hypothetical Calculated Relative Energies for Diastereomers of a Dab Derivative
DiastereomerMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)
Diastereomer AB3LYP/6-311+G(d,p)PCM (Methanol)0.00
Diastereomer BB3LYP/6-311+G(d,p)PCM (Methanol)2.50

In this hypothetical example, Diastereomer A is calculated to be 2.50 kcal/mol more stable than Diastereomer B . This energy difference would imply that Diastereomer A is the major product of the reaction, a prediction that can be compared with the experimentally observed diastereomeric ratio.

In addition to relative energies, the comparison of calculated and experimental NMR data provides a robust method for stereochemical assignment. Key proton or carbon signals that are expected to have different chemical shifts in the different diastereomers are focused upon.

Hypothetical Calculated vs. Experimental 1H NMR Chemical Shifts (ppm)
ProtonExperimental ShiftCalculated Shift (Diastereomer A)Calculated Shift (Diastereomer B)
α-H4.254.284.55
β-Ha2.102.121.95
β-Hb1.901.932.20
OMe3.753.763.74

The data in the table above illustrates that the calculated chemical shifts for Diastereomer A are in much closer agreement with the experimental values than those for Diastereomer B . This would provide strong evidence that the synthesized compound has the stereochemistry of Diastereomer A . The combination of energetic and spectroscopic data from quantum chemical calculations, therefore, offers a powerful and reliable approach to support the stereochemical assignment of complex molecules like this compound.

Future Research Directions and Emerging Applications for H Dab Z Ome Hcl

Expanding the Scope of Synthetic Transformations Involving the Diaminobutyric Acid Scaffold

The diaminobutyric acid (Dab) scaffold, for which H-Dab(Z)-OMe HCl is a key precursor, is a valuable building block for creating a wide range of molecular structures beyond simple linear peptides. sigmaaldrich.com Its bifunctional nature allows it to be incorporated into cyclic and conformationally constrained systems. For instance, dipeptides containing Dab can be used to synthesize seven-membered lactams, and its derivatives are employed in the creation of diketopiperazine backbones. nih.gov

Research is actively expanding the synthetic utility of the Dab scaffold to generate novel and complex molecular frameworks. One promising direction is its use in the synthesis of bridged heterocyclic systems through tandem reactions mediated by N-acyliminium ions. conicet.gov.ar This approach allows for the creation of intricate polycyclic structures with high stereocontrol from simple amino acid precursors like Dab. conicet.gov.ar

The Dab scaffold is also crucial for constructing specialized oligomers designed to interact with biological macromolecules. It is frequently found in bioactive compounds and is used to synthesize hairpin polyamides that can bind to the minor groove of DNA. researchgate.net Additionally, Dab derivatives are being used to create novel peptide nucleic acids (PNAs), which are synthetic DNA mimics with potential therapeutic applications. nih.gov The ability to use Dab as a branching point or a turn unit in these complex structures highlights its versatility as a molecular scaffold. researchgate.nettu.ac.th This versatility also extends to the development of specific enzyme inhibitors, where the Dab core is used to create molecules that target the active sites of enzymes like aminopeptidases. nih.gov

Development of this compound as a Precursor for Advanced Biomaterials and Research Probes

The unique chemical functionalities of the diaminobutyric acid scaffold make this compound an attractive starting material for the development of advanced biomaterials and sophisticated research probes. The presence of multiple reactive sites—the α-amino, γ-amino, and carboxyl groups—allows for the attachment of various functional moieties, enabling the construction of materials with tailored properties. vulcanchem.com

In biomaterials science, Dab is being incorporated into novel polypeptides and nucleopeptides. mdpi.comresearcher.life These polymers can be designed to self-assemble into higher-order structures like hydrogels, which have applications in tissue engineering and drug delivery. mdpi.compreprints.org The stability and structural characteristics of polypeptides containing Dab are being studied to understand why certain amino acids were selected in natural proteins, providing insights into the fundamental principles of protein structure and function. researcher.liferesearcher.life

Furthermore, the Dab scaffold is an excellent platform for creating research probes to study biological processes. By attaching reporter molecules, such as fluorophores, to one of the amino groups, researchers can create tools for imaging and tracking biological events. For example, fluorescently labeled Dab-containing peptides have been used for cellular imaging studies with confocal microscopy. tu.ac.th The principle of attaching a functional group is similar to the design of chemosensors, where the removal of a protecting group by a specific analyte triggers a fluorescent signal. researchgate.net This highlights the potential for developing Dab-based probes that can be activated by specific enzymes or environmental conditions within a cell, providing a powerful tool for chemical biology research.

Interdisciplinary Research Integrating this compound in Chemical Biology Studies (as a synthetic tool for chemical biology research)

This compound and its derivatives serve as powerful synthetic tools in chemical biology, a field that employs chemical techniques to investigate and manipulate biological systems. upenn.edursc.org The diaminobutyric acid core functions as an unnatural amino acid that can be incorporated into peptides and other molecules to probe or modulate biological function. sigmaaldrich.com

One key application is in the synthesis of peptidomimetics and modified peptides to study protein-protein interactions and enzyme mechanisms. For instance, incorporating Dab into peptide sequences allows researchers to create structurally constrained analogues or introduce specific chemical handles for further modification. researchgate.net These modified peptides can act as inhibitors for enzymes like proteases and aminopeptidases, enabling the study of their roles in disease. tu.ac.thnih.gov The synthesis of bivalent ligands, where two peptide epitopes are linked through a scaffold, is another area where Dab derivatives are useful for studying receptor clustering and activation. tu.ac.th

The Dab scaffold is also instrumental in creating molecules that interact with nucleic acids. Hairpin polyamides containing Dab have been synthesized to bind specific DNA sequences, providing tools to study gene regulation and potentially act as therapeutic agents. researchgate.net Similarly, its use in building peptide nucleic acids (PNAs) opens avenues for developing new DNA-targeting compounds. nih.gov By providing a versatile and synthetically accessible scaffold, this compound enables interdisciplinary research that bridges synthetic chemistry with biology, leading to a deeper molecular understanding of complex biological processes.

Q & A

Q. What are the critical steps in synthesizing H-Dab(Z)-ome HCl, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves protecting the α-amino group of diaminobutyric acid (Dab) with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with methanol. Purification via recrystallization or chromatography is essential. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via 1H^1H-NMR (e.g., δ 7.3–7.5 ppm for Z-group aromatic protons) and mass spectrometry (expected [M+H]+^+ ~330–340 m/z) .

Q. How should researchers design experiments to optimize reaction yields for this compound?

  • Methodological Answer : Use a factorial design to test variables:
  • Solvent systems (e.g., DMF vs. THF).
  • Coupling agents (e.g., DCC vs. HOBt/EDC).
  • Temperature (0–25°C).
    Monitor yields via LC-MS and optimize using response surface methodology. Include negative controls (e.g., omission of coupling agents) to identify side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
TechniqueKey ParametersExpected Data
1H^1H-NMR400–600 MHz, DMSO-d6_6Z-group protons (7.3–7.5 ppm), ester methyl (3.6–3.8 ppm)
HPLCC18 column, 1 mL/min flowRetention time consistency (±0.2 min)
MSESI+ mode[M+H]+^+ and isotopic pattern matching
Discrepancies require repetition under standardized conditions .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

  • Methodological Answer : Conflicting peaks may arise from solvent effects, tautomerism, or impurities. Strategies:
  • Perform 13C^{13}C-NMR and DEPT-135 to confirm carbon environments.
  • Use 2D techniques (HSQC, COSY) to resolve overlapping signals.
  • Compare with PubChem/CAS data for analogous compounds (e.g., h-Lys(Z)-ome HCl, δ 7.3–7.5 ppm for Z-group) .

Q. What experimental controls are necessary to validate this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolysis control : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC over 24 hours.
  • Oxidative stability : Expose to H2_2O2_2 (0.3%) and track degradation products.
  • Statistical analysis : Use ANOVA to compare stability across batches. Report deviations ≥10% as significant .

Q. How should researchers address discrepancies in mass spectrometry data for this compound?

  • Methodological Answer :
  • Calibration : Validate instrument with a standard (e.g., reserpine) before runs.
  • Fragmentation patterns : Compare observed fragments with in-silico predictions (e.g., CFM-ID).
  • Contamination check : Run blank samples to rule out column carryover. Publish raw spectra in supplementary materials for peer validation .

Data Management & Reproducibility

Q. What metadata standards are critical for publishing this compound research?

  • Methodological Answer : Include:
  • Synthetic protocols (solvents, catalysts, reaction times).
  • Instrument parameters (NMR frequency, HPLC gradients).
  • Raw data repositories (e.g., Zenodo, Figshare) with DOIs.
    Follow FAIR principles and cite Helmholtz Metadata Collaboration guidelines for contextual clarity .

Q. How can researchers ensure reproducibility when sharing this compound data?

  • Methodological Answer :
  • Provide step-by-step protocols in supplementary materials, including failure cases (e.g., failed coupling attempts).
  • Use IUPAC nomenclature consistently and avoid proprietary software for data analysis.
  • Reference Beilstein Journal’s experimental guidelines for minimal reporting standards .

Critical Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to Hill-Langmuir equations for IC50_{50} calculation.
  • Error analysis : Report 95% confidence intervals and use Grubbs’ test to exclude outliers.
  • Visualization : Use Prism or R/ggplot2 for dose-response curves with shaded error bands .

Q. How should conflicting biological activity results for this compound be addressed?

  • Methodological Answer :
  • Assay validation : Replicate in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Buffer compatibility : Test activity in varying ionic strengths/pH.
  • Peer consultation : Submit findings to open peer-review platforms for interdisciplinary feedback .

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